molecular formula C6H13NNa4O6P2 B12800116 Tetrasodium ((butylimino)bis(methylene))bisphosphonate CAS No. 56401-97-9

Tetrasodium ((butylimino)bis(methylene))bisphosphonate

Cat. No.: B12800116
CAS No.: 56401-97-9
M. Wt: 349.08 g/mol
InChI Key: OUUDQFHHBQUSSY-UHFFFAOYSA-J
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tetrasodium ((butylimino)bis(methylene))bisphosphonate is a chemical compound with the molecular formula C6H13NNa4O6P2. It is commonly used in various industrial and scientific applications due to its unique chemical properties. This compound is known for its ability to chelate metal ions, making it useful in water treatment, detergents, and other applications where metal ion control is essential.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tetrasodium ((butylimino)bis(methylene))bisphosphonate typically involves the reaction of butylamine with formaldehyde and phosphorous acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Reaction of Butylamine with Formaldehyde: Butylamine reacts with formaldehyde to form a Schiff base intermediate.

    Reaction with Phosphorous Acid: The Schiff base intermediate then reacts with phosphorous acid to form the final product, this compound.

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large reactors where the reactants are mixed and heated under controlled conditions. The reaction mixture is then cooled, and the product is isolated through filtration and purification processes. The final product is obtained as a solid, which is then dried and packaged for use.

Chemical Reactions Analysis

Types of Reactions

Tetrasodium ((butylimino)bis(methylene))bisphosphonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: It can also undergo reduction reactions, although these are less common.

    Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation Reactions: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride may be employed.

    Substitution Reactions: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphonic acid derivatives, while substitution reactions can produce a variety of substituted phosphonates.

Scientific Research Applications

Tetrasodium ((butylimino)bis(methylene))bisphosphonate has a wide range of applications in scientific research, including:

    Chemistry: It is used as a chelating agent in various chemical reactions and processes.

    Biology: The compound is used in studies involving metal ion regulation and enzyme inhibition.

    Industry: The compound is used in water treatment, detergents, and other industrial processes where metal ion control is crucial.

Mechanism of Action

The mechanism of action of tetrasodium ((butylimino)bis(methylene))bisphosphonate involves its ability to chelate metal ions. The compound forms stable complexes with metal ions, effectively sequestering them and preventing them from participating in unwanted chemical reactions. This chelation process is crucial in applications such as water treatment, where the presence of metal ions can lead to scaling and other issues.

Comparison with Similar Compounds

Similar Compounds

    Ethylenediaminetetraacetic acid (EDTA): A widely used chelating agent with similar metal ion binding properties.

    Nitrilotriacetic acid (NTA): Another chelating agent used in various industrial applications.

    Diethylenetriaminepentaacetic acid (DTPA): A chelating agent with a higher affinity for metal ions compared to EDTA.

Uniqueness

Tetrasodium ((butylimino)bis(methylene))bisphosphonate is unique due to its specific structure, which allows it to form highly stable complexes with metal ions. This stability makes it particularly effective in applications where long-term metal ion control is required. Additionally, its ability to participate in various chemical reactions adds to its versatility and usefulness in scientific research and industrial applications.

Properties

CAS No.

56401-97-9

Molecular Formula

C6H13NNa4O6P2

Molecular Weight

349.08 g/mol

IUPAC Name

tetrasodium;N,N-bis(phosphonatomethyl)butan-1-amine

InChI

InChI=1S/C6H17NO6P2.4Na/c1-2-3-4-7(5-14(8,9)10)6-15(11,12)13;;;;/h2-6H2,1H3,(H2,8,9,10)(H2,11,12,13);;;;/q;4*+1/p-4

InChI Key

OUUDQFHHBQUSSY-UHFFFAOYSA-J

Canonical SMILES

CCCCN(CP(=O)([O-])[O-])CP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.